molecular formula C15H15N3O4 B2744095 1-(4-Nitrophenyl)-3-phenethoxyurea CAS No. 325474-77-9

1-(4-Nitrophenyl)-3-phenethoxyurea

Cat. No.: B2744095
CAS No.: 325474-77-9
M. Wt: 301.302
InChI Key: BTZWXJJKTSFJFK-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-3-phenethoxyurea is an organic compound characterized by the presence of a nitrophenyl group and a phenethoxyurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-3-phenethoxyurea typically involves the reaction of 4-nitrophenyl isocyanate with phenethoxyamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)-3-phenethoxyurea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-3-phenethoxyurea involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the phenethoxyurea moiety can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: 1-(4-Nitrophenyl)-3-phenethoxyurea is unique due to the presence of both the nitrophenyl and phenethoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds .

Properties

IUPAC Name

1-(4-nitrophenyl)-3-(2-phenylethoxy)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c19-15(16-13-6-8-14(9-7-13)18(20)21)17-22-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZWXJJKTSFJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCONC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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